Synthesis and Mechanistic Evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid
Synthesis and Mechanistic Evaluation of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic Acid
Executive Summary
The compound 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid (CAS: 115974-97-5) is a highly versatile para-substituted cinnamic acid mono-ester. In modern drug discovery, it serves as a critical rigid linker in the design of pharmacophores, most notably in the synthesis of histone deacetylase (HDAC) inhibitors[1]. By providing optimal spatial distance and structural rigidity, this intermediate enables the precise positioning of zinc-binding groups (ZBGs) within the catalytic pocket of target enzymes, a mechanism currently being leveraged to overcome cisplatin resistance in tumors and to develop neuroprotective agents for Alzheimer's disease[2].
This technical whitepaper provides an authoritative, step-by-step guide to the synthesis of this molecule, evaluating the causality behind reagent selection, stereochemical control, and purification methodologies.
Structural and Physicochemical Profile
Before initiating synthesis, it is critical to understand the thermal and physical boundaries of the target molecule to design appropriate isolation and purification steps. The presence of both a carboxylic acid (hydrogen bond donor/acceptor) and a methyl ester (hydrogen bond acceptor) dictates its solubility profile—highly soluble in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions, but insoluble in non-polar organics.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid |
| Common Synonyms | (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid; Methyl 4-carboxycinnamate |
| CAS Number | 115974-97-5 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.20 g/mol |
| Melting Point | 242–243 °C |
| Physical Form | Solid powder (White to off-white) |
| Stereochemistry | strictly (E)-isomer (Trans) |
Retrosynthetic Analysis & Pathway Selection
The synthesis of the (E)-alkene bridge can be approached via two primary carbon-carbon bond-forming strategies: the Horner-Wadsworth-Emmons (HWE) Olefination and the Mizoroki-Heck Cross-Coupling .
Figure 1: Retrosynthetic pathways for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.
Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)
The HWE reaction is the industry standard for synthesizing this compound[1].
Causality & Mechanistic Logic
We select the HWE reaction over the classic Wittig reaction for two critical reasons:
-
Stereoselectivity: The use of trimethyl phosphonoacetate (a phosphonate ester) yields a stabilized carbanion. The reaction proceeds under thermodynamic control, overwhelmingly favoring the formation of the (E)-alkene (trans-isomer) due to the reversible formation of the anti-oxaphosphetane intermediate.
-
Byproduct Management: Unlike the Wittig reaction, which generates triphenylphosphine oxide (a notoriously difficult byproduct to remove), the HWE reaction produces dimethyl phosphate. This byproduct is highly water-soluble and is effortlessly removed during a basic aqueous workup.
Because the starting material (4-formylbenzoic acid) contains an acidic carboxylic proton, 2.2 equivalents of base must be used. The first equivalent deprotonates the carboxylic acid, and the second generates the phosphonate ylide.
Experimental Protocol
Reagents: 4-formylbenzoic acid (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 2.2 eq), Anhydrous THF.
-
Ylide Generation: Charge a flame-dried Schlenk flask with anhydrous THF and cool to 0 °C under an inert argon atmosphere. Add NaH (2.2 eq). Slowly add trimethyl phosphonoacetate (1.2 eq) dropwise. Observation: Effervescence (H₂ gas evolution) will occur. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the phosphonate carbanion.
-
Substrate Addition: Dissolve 4-formylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to control the exothermic acid-base neutralization.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quenching & Workup: Quench the reaction carefully with distilled water. Concentrate the mixture under reduced pressure to remove THF.
-
Isolation: The aqueous phase contains the sodium salt of the product and the dimethyl phosphate byproduct. Wash the aqueous layer once with ethyl acetate to remove unreacted phosphonate and mineral oil. Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, will precipitate as a white solid.
-
Purification: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize from ethanol if >98% purity is required.
Pathway B: Mizoroki-Heck Cross-Coupling
An alternative route relies on palladium-catalyzed C-C bond formation.
Causality & Mechanistic Logic
This pathway utilizes 4-bromobenzoic acid and methyl acrylate. The reaction requires a Pd(II) precatalyst (e.g., Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. A base (typically Triethylamine, Et₃N) is strictly required to neutralize the hydrobromic acid (HBr) generated during the β -hydride elimination step; failure to neutralize HBr results in immediate catalyst poisoning and the formation of palladium black. The steric bulk of the palladium complex during β -hydride elimination ensures excellent (E)-selectivity.
Experimental Protocol
Reagents: 4-bromobenzoic acid (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Et₃N (3.0 eq), Anhydrous DMF.
-
Preparation: In a thick-walled pressure tube, combine 4-bromobenzoic acid, Pd(OAc)₂, and the phosphine ligand.
-
Solvent & Base: Add anhydrous DMF, followed by methyl acrylate and Et₃N. Note: Et₃N is used in excess (3.0 eq) to both neutralize the generated HBr and deprotonate the carboxylic acid, enhancing solubility in DMF.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
-
Reaction: Seal the tube and heat to 90 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic filtrate with 1M HCl to protonate the product and remove triethylammonium bromide salts.
-
Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid).
Comparative Data Analysis
Table 2: Pathway Comparison Matrix
| Parameter | Pathway A (HWE Olefination) | Pathway B (Heck Coupling) |
| Primary Reagents | 4-formylbenzoic acid, Phosphonoacetate | 4-bromobenzoic acid, Methyl acrylate |
| Catalyst Required | None (Base mediated) | Pd(OAc)₂ (Expensive, Heavy Metal) |
| (E)-Selectivity | >95% (Thermodynamic control) | >95% (Steric control during elimination) |
| Byproduct Removal | Easy (Water-soluble phosphate) | Moderate (Requires Celite/Scavengers for Pd) |
| Scalability | Excellent (Industrial standard) | Good (Limited by Pd removal at scale) |
Downstream Applications in Drug Discovery
The synthesized 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is not typically an end-product but a highly valuable building block. By converting the carboxylic acid into an amide and subsequently treating it with hydroxylamine (NH₂OH), researchers generate potent hydroxamic acids[1].
These derivatives act as powerful epigenetic modulators. The cinnamic acid backbone provides the exact angstrom-level spacing required to insert the hydroxamic acid (Zinc Binding Group) deep into the narrow catalytic channel of Histone Deacetylase 6 (HDAC6), while the opposite end of the molecule acts as a surface recognition cap[2].
Figure 2: Pharmacophore model of HDAC inhibitors utilizing the rigid cinnamic acid linker.
References
-
MDPI. "Hydroxamic Acids Containing a Bicyclic Pinane Backbone as Epigenetic and Metabolic Regulators: Synergizing Agents to Overcome Cisplatin Resistance." International Journal of Molecular Sciences, 2023. Available at:[Link]
-
NIH / MDPI. "Elaboration of the Effective Multi-Target Therapeutic Platform for the Treatment of Alzheimer's Disease Based on Novel Monoterpene-Derived Hydroxamic Acids." International Journal of Molecular Sciences, 2023. Available at:[Link]
